molecular formula C15H16N4O6S B2610303 Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate CAS No. 1008185-62-3

Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate

Cat. No.: B2610303
CAS No.: 1008185-62-3
M. Wt: 380.38
InChI Key: DIUBWUKCAZATLD-UHFFFAOYSA-N
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Description

Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate is a complex organic compound with the molecular formula C15H16N4O6S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate typically involves multiple steps. One common method includes the reaction of 2-nitrobenzoic acid with thionyl chloride to form 2-nitrobenzoyl chloride. This intermediate is then reacted with piperazine to form 1-(2-nitrobenzoyl)piperazine. The final step involves the reaction of this intermediate with methyl chloroacetate in the presence of a base to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The carbonothioyl group can be oxidized to a carbonyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amine group.

    Reduction: Formation of a carbonyl group from the carbonothioyl group.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The piperazine ring can enhance the binding affinity of the compound to its target, while the carbonothioyl group can participate in redox reactions, affecting the overall activity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate
  • 2-Piperazineacetic acid, 1-[[(2-nitrobenzoyl)amino]thioxomethyl]-3-oxo-, methyl ester

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with different molecular targets.

Properties

IUPAC Name

methyl 2-[1-[(2-nitrobenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O6S/c1-25-12(20)8-11-14(22)16-6-7-18(11)15(26)17-13(21)9-4-2-3-5-10(9)19(23)24/h2-5,11H,6-8H2,1H3,(H,16,22)(H,17,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUBWUKCAZATLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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